molecular formula C18H16O5 B5822606 (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone

(2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone

Cat. No. B5822606
M. Wt: 312.3 g/mol
InChI Key: AMFKGJAGBOHOBA-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as DMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMB belongs to the family of benzofuran ketones and has been shown to possess a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The precise mechanism of action of (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is still under investigation. However, it is believed that (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone exerts its biological effects by modulating the activity of certain signaling pathways in the body. For example, (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it a readily available compound for research purposes. However, one limitation of (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is that its mechanism of action is still not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone. One area of research is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as arthritis. Another area of research is to study its effects on glucose metabolism and its potential for the treatment of diabetes. Additionally, research on the neuroprotective effects of (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

(2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-3-methylbenzofuran in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

(2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. (2,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-17(14-8-11(19)4-7-15(14)23-10)18(20)13-6-5-12(21-2)9-16(13)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFKGJAGBOHOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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